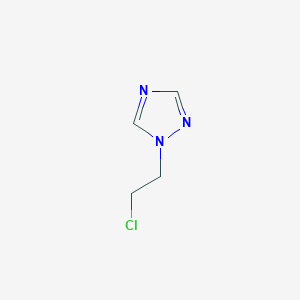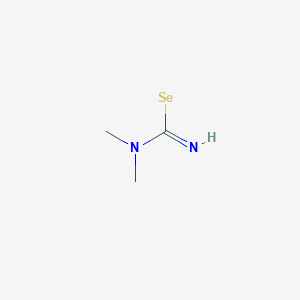
1-(2-chloroethyl)-1H-1,2,4-triazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several papers. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo [2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations.
Chemical Reactions Analysis
The reactivity of 1-(2-chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest. The study of trans-bis [2-(2-chloroethyl)pyridine]palladium chloride revealed insights into elimination reactions and the influence of complexation on reaction rates.
Physical And Chemical Properties Analysis
1-(2-Chloroethyl)pyrrolidine hydrochloride is a solid, off-white substance . Its melting point ranges from 171 to 175 °C .
Aplicaciones Científicas De Investigación
- Summary : The compound is used in the development of a highly sensitive and selective MEMS gas sensor .
- Methods : WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .
- Results : The experimental results show that when the working temperature is 340 °C, the response of the sensor to 2-CEES gas with a concentration of 5.70 ppm is 69%, the response time is 5 s and the recovery time is 42 s .
- Summary : “1-(2-Chloroethyl)piperidine Hydrochloride” is a chemical compound used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific reaction. However, this compound is typically used due to its reactivity and the unique properties it can confer to the resulting products .
Application in Gas Sensing
Application in Chemical Synthesis
- Summary : “1-(2-Chloroethyl)pyrrolidine Hydrochloride” is a chemical compound used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific reaction. However, this compound is typically used due to its reactivity and the unique properties it can confer to the resulting products .
- Summary : “1-(2-Chloroethyl)piperidine Hydrochloride” is another chemical compound used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific reaction. However, this compound is typically used due to its reactivity and the unique properties it can confer to the resulting products .
- Summary : 2-Chloroethanol is used in the production of pharmaceuticals, biocides, and plasticizers .
- Methods : Many of these applications entail its use in installing 2-hydroxyethyl groups .
- Results : The specific outcomes would depend on the specific product being synthesized. However, 2-Chloroethanol is typically used due to its reactivity and the unique properties it can confer to the resulting products .
Application in Chemical Synthesis
Application in Chemical Synthesis
Application in Production of Pharmaceuticals, Biocides, and Plasticizers
- Summary : The strontium and barium salts of 1-(2-chloroethyl)-5-nitriminotetrazole, trans-[diaqua-bis{1-(2-chloroethyl)-5-nitriminotetrazolato-κ2N4,O5} copper(ii)] dihydrate, copper(ii) 1-(2-chloroethyl)-5-nitrimino tetrazolate and trans-[diammine-bis{1-(2-chloroethyl)-5-nitrimino tetrazolate-κ2N4,O1}copper(ii) were synthesized and characterized .
- Methods : Their sensitivities towards shock, friction, and electric discharge and the solubility in H2O at ambient temperature were determined .
- Results : All salts were tested with regard to their color performance .
- Summary : Cyclic polymers were first explored in the construction of drug and gene carriers .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific reaction .
Application in Pyrotechnics
Application in Drug and Gene Delivery
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIYQGXRKNEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405706 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-1,2,4-triazole | |
CAS RN |
3236-66-6 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















